![molecular formula C20H18N4OS B2506310 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide CAS No. 483292-20-2](/img/structure/B2506310.png)
2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
The compound "2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide" is a derivative of the triazoloquinoline family, which is known for its diverse biological activities. The triazoloquinoline core is a fused tricyclic scaffold that has been the focus of various synthetic efforts due to its potential therapeutic applications.
Synthesis Analysis
The synthesis of triazoloquinoline derivatives often involves multi-component reactions that allow for the rapid assembly of complex structures. For instance, a Ugi four-component reaction (Ugi-4CR) has been employed to assemble N-(2-haloaryl)propynamide intermediates, which are then subjected to copper-catalyzed tandem reactions with sodium azide to yield structurally diverse triazoloquinoline derivatives . This method demonstrates the versatility and efficiency of combining Ugi-4CR with copper-catalyzed reactions to access the triazoloquinoline scaffold.
Molecular Structure Analysis
The molecular structure of triazoloquinoline derivatives is characterized by the presence of a triazole ring fused to a quinoline moiety. This fusion results in a rigid tricyclic system that can influence the compound's binding to biological targets. The presence of substituents, such as the methyl group and the thioacetamide moiety in the compound of interest, can further modulate its physicochemical properties and enhance its interaction with specific receptors or enzymes.
Chemical Reactions Analysis
Triazoloquinoline derivatives can undergo various chemical reactions, including coupling methods to attach different functional groups. For example, the DCC coupling method has been used to link amino acid esters to the triazoloquinoline core, resulting in the formation of amino acid derivatives with potential biological activity . Additionally, azide coupling methods have been employed, although they may sometimes result in lower yields due to competing decomposition processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazoloquinoline derivatives are influenced by their molecular structure. The rigidity of the tricyclic system and the nature of the substituents affect the compound's solubility, stability, and reactivity. These properties are crucial for the compound's biological activity and pharmacokinetic profile. For instance, the introduction of piperazine and 1,4-diazepane moieties has been shown to enhance the positive inotropic activity of triazoloquinoline acetamides, as evidenced by their ability to increase stroke volume in isolated rabbit heart preparations .
Relevant Case Studies
In the context of biological applications, some triazoloquinoline derivatives have been evaluated for their positive inotropic effects. One such study found that certain derivatives exhibited better in vitro activity than the existing drug milrinone, with one compound significantly increasing stroke volume in a rabbit heart model . These findings highlight the potential of triazoloquinoline derivatives as candidates for the development of new therapeutic agents targeting cardiovascular diseases.
Scientific Research Applications
Synthesis and Chemical Properties
- The chemical synthesis of related triazoloquinoline derivatives involves reactions like DCC coupling and azide coupling methods, offering pathways to obtain compounds with potential biological activities (Fathalla, 2015). These methods provide good to moderate yields and allow the attachment of various amino acid derivatives to the triazoloquinoline moiety.
- Another study outlined the synthesis of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, demonstrating the utility of these compounds in exploring pharmacological properties (Zhang et al., 2008).
- A novel and convenient synthesis approach for methyl-2-(2-(4,5-dihydro-4-methyl-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-1-yl-thio) acetamido and propanamido alkanoate has been developed, suggesting a potential for creating non-sedative H1-antihistamines activities (Fathalla, 2007).
Pharmacological Investigations
- Research into the positive inotropic activity of related compounds found that several showed favorable activity in comparison to standard drugs, highlighting their potential in cardiovascular therapies (Zhang et al., 2008).
- The synthesis of acyclic nucleoside analogues derived from pyrimido[4,5-b]quinolines showed significant antimicrobial, anti-inflammatory, and antioxidant activities, presenting a foundation for further exploration in these areas (El-Gazzar et al., 2009).
Antimicrobial and Anticonvulsant Activities
- Novel 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing the quinoline ring have been synthesized and evaluated for their antimicrobial activity, indicating some compounds' potential in combating microbial infections (Yurttaş et al., 2020).
- A precursor for synthesizing quinoxaline derivatives showed promising anticonvulsant properties, suggesting an area for further drug development in epilepsy treatment (Alswah et al., 2013).
Safety and Hazards
The safety and hazards associated with “2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide” are not explicitly mentioned in the available resources. Sigma-Aldrich, a supplier of the compound, states that the buyer assumes responsibility to confirm product identity and/or purity .
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .
Mode of Action
The compound interacts with DNA through intercalation . This process involves the insertion of the compound between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and inhibit processes such as replication and transcription .
Biochemical Pathways
The compound’s intercalation into DNA can affect various biochemical pathways. It can inhibit DNA replication and transcription, leading to a halt in cell division and protein synthesis . This can result in cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The compound has shown anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . Its potency is comparable to that of doxorubicin, a commonly used chemotherapy drug . The compound’s DNA intercalation activity disrupts normal cellular processes, leading to cell death .
properties
IUPAC Name |
N-(4-methylphenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-13-7-9-15(10-8-13)21-19(25)12-26-20-23-22-18-11-14(2)16-5-3-4-6-17(16)24(18)20/h3-11H,12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLVDUCNJPNZJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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